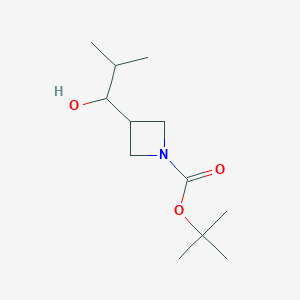![molecular formula C13H15ClN4O2 B8489974 3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B8489974.png)
3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid
Übersicht
Beschreibung
3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid is a compound that features a triazole ring, a chlorophenyl group, and a dimethylpropanoic acid moiety. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry due to their stability and biological activity .
Vorbereitungsmethoden
The synthesis of 3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid typically involves multiple steps. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The chlorophenyl group can be introduced through a substitution reaction, and the dimethylpropanoic acid moiety can be added via esterification followed by hydrolysis .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the chlorophenyl group.
Common Reagents and Conditions: Typical reagents include copper catalysts for cycloaddition, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products: The major products depend on the specific reaction conditions but can include various substituted triazoles and modified chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, enhancing its binding affinity. This compound can inhibit enzymes by binding to their active sites, disrupting their normal function. The chlorophenyl group contributes to the compound’s hydrophobic interactions, while the dimethylpropanoic acid moiety can participate in ionic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives such as:
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Known for its energetic properties and applications in explosives.
1,2,3-triazole derivatives: Widely used in medicinal chemistry for their antiviral and anticancer activities.
2-((1H-1,2,3-triazol-4-yl)methylthio)-5-chloro-6-phenylpyrimidin-4(3H)-one: Combines triazole and pyrimidinone moieties for enhanced biological activity.
The uniqueness of 3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15ClN4O2 |
|---|---|
Molekulargewicht |
294.74 g/mol |
IUPAC-Name |
3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C13H15ClN4O2/c1-13(2,12(19)20)6-8-5-9(14)3-4-10(8)16-11-7-15-18-17-11/h3-5,7H,6H2,1-2H3,(H,19,20)(H2,15,16,17,18) |
InChI-Schlüssel |
VAQJYIXSJPYZPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=C(C=CC(=C1)Cl)NC2=NNN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





phosphanium chloride](/img/structure/B8489915.png)


methanone](/img/structure/B8489938.png)





